molecular formula C22H22F3N3O4 B2792144 Phenyl 4-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)acetamido)methyl)piperidine-1-carboxylate CAS No. 1235648-16-4

Phenyl 4-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)acetamido)methyl)piperidine-1-carboxylate

Cat. No. B2792144
CAS RN: 1235648-16-4
M. Wt: 449.43
InChI Key: FRWJGNQRKCHMQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Trifluoromethyl ketones (TFMKs) are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . A serendipitous regioselective synthesis of DNA targeting agents, 1-trifluoroacetyl-3-aryl-5-((2-oxo-2-arylethyl)thio)-1,2,4-triazoles, has been achieved through the one-pot cascade reaction of 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diktetones .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . This suggests that our compound could potentially be synthesized and tested for its efficacy against a range of viral pathogens, contributing to the development of new antiviral drugs.

Anti-inflammatory Properties

The indole scaffold is known to possess anti-inflammatory activities. By extension, Phenyl 4-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)acetamido)methyl)piperidine-1-carboxylate could be explored for its use in treating inflammatory conditions. Research could focus on synthesizing variants of this compound and evaluating their effectiveness in reducing inflammation in various disease models .

Anticancer Research

Indole derivatives have been found to have anticancer activities. The compound could be investigated for its potential to inhibit cancer cell growth or induce apoptosis in tumor cells. Studies could involve screening the compound against different cancer cell lines and examining its mechanism of action .

Antimicrobial and Antitubercular Effects

Compounds derived from indole have shown antimicrobial and antitubercular activities. This opens up the possibility of researching our compound as a new antimicrobial agent, particularly against drug-resistant strains of bacteria such as Mycobacterium tuberculosis .

Antidiabetic Applications

Indole derivatives have also been associated with antidiabetic effects. The compound could be studied for its potential to modulate blood glucose levels or enhance insulin sensitivity. Such research could lead to the development of novel therapeutic agents for diabetes management .

properties

IUPAC Name

phenyl 4-[[[2-oxo-2-[3-(trifluoromethyl)anilino]acetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O4/c23-22(24,25)16-5-4-6-17(13-16)27-20(30)19(29)26-14-15-9-11-28(12-10-15)21(31)32-18-7-2-1-3-8-18/h1-8,13,15H,9-12,14H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWJGNQRKCHMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 4-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)acetamido)methyl)piperidine-1-carboxylate

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